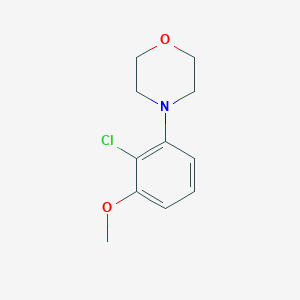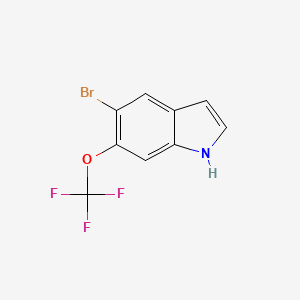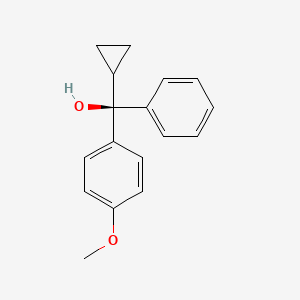![molecular formula C12H11ClN2O3 B13894055 Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate typically involves the reaction of ethyl cyanoacetate with 4-chloro-2-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions in a solvent like ethanol or dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like triethylamine.
Condensation Reactions: Aldehydes or ketones, solvents like ethanol, and acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloro group.
Condensation Reactions: Heterocyclic compounds with potential biological activity.
Reduction Reactions:
Applications De Recherche Scientifique
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules and heterocycles.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but lacks the chloro group.
Ethyl 4-chloro-2-aminobenzoate: Similar structure but lacks the cyano group.
Ethyl 4-chloro-2-(2-aminobenzoyl)benzoate: Similar structure but has an aminobenzoyl group instead of the cyano group.
Uniqueness
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is unique due to the presence of both the chloro and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties.
Propriétés
Formule moléculaire |
C12H11ClN2O3 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16) |
Clé InChI |
GTFDUTJVVABZMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


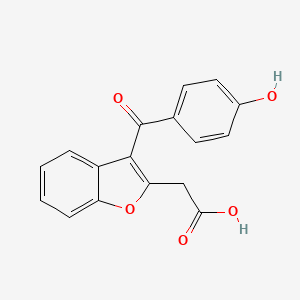
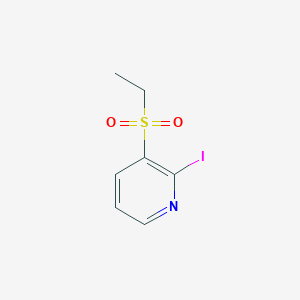
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)

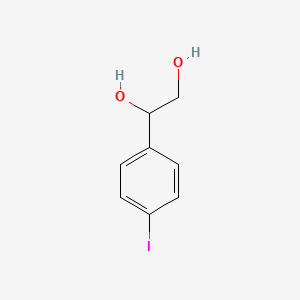
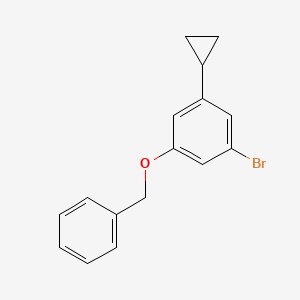
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)

